molecular formula C16H16ClNO2 B255600 N-(4-chlorophenyl)-2-propoxybenzamide

N-(4-chlorophenyl)-2-propoxybenzamide

Cat. No. B255600
M. Wt: 289.75 g/mol
InChI Key: RIRQEOPFUFXORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.

Mechanism of Action

CPB exerts its effects by binding to specific receptors in the body, including the cannabinoid receptor CB1 and CB2. It has been shown to have agonistic effects on these receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
CPB has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and inflammation. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPB is its high potency and specificity, making it an ideal research tool for investigating the mechanisms of action of various biological processes. However, the high cost of synthesis and limited availability of the compound can be a significant limitation for lab experiments.

Future Directions

There are several potential future directions for research on CPB, including investigating its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more cost-effective synthesis methods.

Synthesis Methods

CPB can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent. The reaction is typically carried out under reflux conditions in a suitable solvent, such as dichloromethane or ethyl acetate.

Scientific Research Applications

CPB has been extensively used in scientific research to investigate the mechanisms of action of various biological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

N-(4-chlorophenyl)-2-propoxybenzamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

RIRQEOPFUFXORZ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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